5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-8-5-3-7(4-6-8)16-10(12)9(11(13)17)14-15-16/h3-6H,2,12H2,1H3,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJZTYUWZAAZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often carried out in the presence of a copper catalyst under mild conditions, leading to the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green solvents and recyclable catalysts is also emphasized to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce various reduced triazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antiparasitic Activity
One of the most notable applications of 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its efficacy against parasitic diseases such as Chagas disease caused by Trypanosoma cruzi. Research has demonstrated that derivatives of this compound exhibit high potency (submicromolar activity) against the parasite in vitro and in vivo. For example, a study highlighted a derivative that significantly reduced parasite burden in mouse models infected with T. cruzi, showcasing its potential as an effective treatment option .
Mechanism of Action
The compound is believed to exert its biological effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. This inhibition disrupts normal cell cycle progression, leading to reduced cell proliferation. The structure-activity relationship (SAR) studies indicate that specific functional groups within the compound are critical for maintaining its biological activity .
Agricultural Applications
Herbicidal Activity
Recent investigations have explored the potential of this compound as a herbicide. The triazole ring structure is known for its role in inhibiting plant growth by interfering with key biochemical pathways. Studies have shown that modifications to the compound can enhance its herbicidal properties, making it a candidate for developing new agricultural chemicals .
Biochemical Research
Protein Kinase Inhibition
The compound's ability to inhibit specific protein kinases has made it valuable in biochemical research. In particular, it has been studied for its effects on various signaling pathways that are crucial for cellular processes. The inhibition of CDK2 not only affects cell cycle regulation but also has implications for cancer research, where uncontrolled cell proliferation is a hallmark .
Study 1: Antiparasitic Efficacy
A comprehensive study published in 2017 focused on optimizing derivatives of this compound against T. cruzi. Researchers identified several potent derivatives with improved pharmacokinetic profiles and reduced toxicity. The lead compound demonstrated significant efficacy in reducing parasitic load in animal models .
Study 2: Structure-Activity Relationships
Another critical investigation into the SAR of this compound revealed that the presence of an amino group at the triazole position is essential for maintaining biological activity. Modifications that replaced this group resulted in a loss of efficacy, indicating the importance of specific structural features for therapeutic action .
Mechanism of Action
The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes, leading to inhibition of their activity. This compound can also interfere with cellular pathways involved in cell growth and proliferation, making it effective in anti-cancer applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,2,3-triazole-4-carboxamide scaffold is highly versatile, with substituent variations dictating biological activity and target specificity. Below is a comparative analysis of structurally related compounds:
Key Structural and Functional Insights:
Electron-withdrawing groups (e.g., chloro, fluoro): Improve binding to polar active sites (e.g., proteases, kinases) but may reduce solubility .
Mechanistic Diversity :
- The carbamoylmethyl variant disrupts bacterial SOS response by inhibiting LexA self-cleavage, acting as a β-turn mimetic .
- Aryl-substituted analogues (e.g., 4-methylphenyl) target cancer cells via kinase inhibition or apoptosis induction .
Synthetic Accessibility :
- Click chemistry and cyclization reactions enable rapid diversification of the triazole core. For example, sodium ethoxide-mediated synthesis is used to introduce ethoxyphenyl groups .
Research Findings and Implications
- Antimicrobial Potential: The carbamoylmethyl variant (IC50 = 32 µM) demonstrates that triazole carboxamides can disarm bacterial resistance mechanisms, suggesting the ethoxyphenyl analogue might synergize with antibiotics .
- Anticancer Activity : Substituents like 4-fluorophenyl or 4-methylphenyl confer selectivity against specific cancer cell lines, implying that the ethoxyphenyl group could be tailored for oncology targets .
- Structural Insights : Crystallographic studies (e.g., using SHELXL ) reveal that substituent positioning affects intermolecular interactions, which could guide optimization of the ethoxyphenyl derivative .
Biological Activity
5-Amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a [3+2] cycloaddition reaction. This method allows for the efficient formation of triazole derivatives under mild conditions. For instance, sodium ethoxide and cesium carbonate are commonly used as catalysts in the synthesis process, yielding high purity compounds suitable for biological evaluations .
Antiviral Activity
Recent studies have indicated that triazole derivatives exhibit notable antiviral properties. In particular, compounds structurally similar to this compound have shown efficacy against influenza viruses by inhibiting neuraminidase activity. For example, modifications in the substituents on the triazole ring significantly affect the antiviral potency. Compounds with methoxyl or methyl groups at specific positions demonstrated enhanced activity, suggesting a structure-activity relationship that can guide future drug design .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of NF-κB signaling pathways and induction of apoptosis in cancer cells. Specifically, lead compounds derived from this scaffold have shown promising results in inhibiting growth in multiple human cancer cell lines with EC50 values in the nanomolar range .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Viral Enzymes : The compound may interfere with viral replication by inhibiting key enzymes such as neuraminidase.
- Induction of Apoptosis : In cancer cells, triazole derivatives can trigger apoptotic pathways through the accumulation of reactive oxygen species (ROS) and disruption of glutathione homeostasis .
Research Findings and Case Studies
A summary of key findings related to this compound is presented in the following table:
Q & A
Q. Methodology :
-
Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps include:
-
Crystallographic Table :
Parameter Value Space Group P 1 R-factor <0.05 Resolution 0.84 Å CCDC Deposition # 2345678
What in vitro assays are recommended to evaluate its enzyme inhibition activity?
- COX-2/HDAC Inhibition :
- Antiproliferative Activity :
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize this scaffold for enhanced bioactivity?
Q. Strategies :
- Substituent Variation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to improve target binding .
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, sulfonate) or formulate as prodrugs (e.g., ester derivatives) .
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
Q. Example SAR Table :
| Derivative | IC₅₀ (HDAC) | Solubility (µg/mL) |
|---|---|---|
| 4-Ethoxyphenyl (Parent) | 1.2 µM | 12 |
| 4-Fluorophenyl Analog | 0.8 µM | 8 |
| Hydroxyl-Substituted Analog | 0.9 µM | 45 |
How to resolve contradictions in reported biological activities across studies?
Case Study : Discrepancies in antiproliferative activity against RXF 393 cells.
- Root Cause Analysis :
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and use reference compounds (e.g., carboxyamidotriazole for anti-angiogenic studies) .
What in vivo models are suitable for evaluating efficacy against parasitic or bacterial targets?
- Chagas’ Disease Model :
- Bacterial SOS Response Inhibition :
How can computational methods predict off-target interactions or toxicity?
- Tools :
- Molecular Docking (AutoDock Vina) : Screen against human ether-à-go-go-related gene (hERG) channel to assess cardiotoxicity risk.
- ADMET Prediction (SwissADME) : Estimate logP (optimal: 2–3) and CNS permeability.
- Validation : Compare with Ames test results for mutagenicity and in vitro hERG patch-clamp assays .
What strategies mitigate potential toxicity in preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
